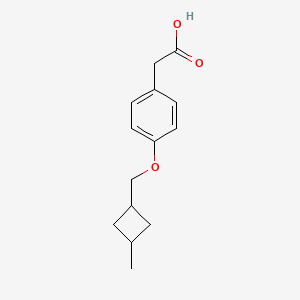
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H18O3. It is characterized by a phenylacetic acid core substituted with a 3-methylcyclobutylmethoxy group at the para position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid typically involves the following steps:
Formation of the 3-methylcyclobutylmethanol: This can be achieved through the reduction of 3-methylcyclobutanone using a suitable reducing agent such as sodium borohydride.
Etherification: The 3-methylcyclobutylmethanol is then reacted with 4-bromophenylacetic acid under basic conditions to form the ether linkage. This step often uses a base like potassium carbonate in a solvent such as dimethylformamide.
Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of substituted phenylacetic acids on biological systems.
Medicine: Investigating potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors involved in metabolic pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a similar structure but lacking the cyclobutyl group.
2-methoxyphenylacetic acid: Another similar compound with a methoxy group at the ortho position.
Uniqueness
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is unique due to the presence of the 3-methylcyclobutylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for research .
Biologische Aktivität
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the context of inflammation and immune modulation. This compound is structurally characterized by the presence of a methoxy group and a methylcyclobutyl moiety, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections detail specific findings related to its biological activity.
Anti-inflammatory Activity
This compound has been studied for its role in modulating inflammatory responses. Prostaglandins, which are lipid-derived mediators involved in inflammation, are influenced by such compounds. Studies have shown that derivatives of phenylacetic acids can inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells in sites of inflammation .
Case Study: Prostaglandin Modulation
In a study examining the effects of phenylacetic acid derivatives on inflammatory responses, it was found that certain compounds significantly reduced eosinophil and lymphocyte infiltration in animal models of asthma. The mechanisms involved include inhibition of specific GPCRs associated with Th2 cell activation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Phenylacetic Acid | S. aureus | 12 |
| 4-Methoxyphenylacetic Acid | Pseudomonas aeruginosa | 10 |
Note: Data adapted from various studies on related compounds.
The biological activity of this compound is believed to involve several pathways:
Eigenschaften
CAS-Nummer |
1399652-74-4 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-[4-[(3-methylcyclobutyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H18O3/c1-10-6-12(7-10)9-17-13-4-2-11(3-5-13)8-14(15)16/h2-5,10,12H,6-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZIAHPENZPGBDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)COC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















